ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. Its structure includes a carbamoyl group (CONH₂) at position 3, a 2-phenylacetamido substituent at position 2, and an ethyl ester moiety at position 4.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-2-26-19(25)22-9-8-13-14(11-22)27-18(16(13)17(20)24)21-15(23)10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H2,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRIBMEFFAOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is . The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.
This compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anti-inflammatory Effects : The compound has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and inhibition of the NF-kB signaling pathway.
Data Summary
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy :
A study published in PubMed evaluated the antimicrobial efficacy of ethyl 3-carbamoyl derivatives against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) below 10 µg/mL for several strains, demonstrating potent activity compared to standard antibiotics. -
Anti-inflammatory Mechanism :
In a murine model of arthritis, administration of this compound resulted in a significant decrease in paw swelling and joint destruction. Histological analysis confirmed reduced infiltration of inflammatory cells and lower levels of inflammatory markers. -
Cancer Cell Studies :
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis, suggesting its potential as a therapeutic agent in oncology.
Scientific Research Applications
Anticancer Activity
Research has indicated that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. Ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may act by inhibiting specific kinases involved in cancer cell proliferation. Studies involving structure-activity relationships (SAR) suggest that modifications to the molecule can enhance its efficacy against various cancer cell lines.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[2,3-c]pyridine Core : The initial step involves cyclization reactions to form the thieno[2,3-c]pyridine scaffold.
- Carbamoylation : The introduction of the carbamoyl group is performed using isocyanates or carbamates under controlled conditions to ensure high yields.
- Amidation : The phenylacetamido group is introduced via amide coupling reactions, often utilizing coupling agents to facilitate the process.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.
Analytical Techniques for Characterization
To confirm the structure and purity of this compound, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
- Mass Spectrometry (MS) : Provides molecular weight information and helps in identifying degradation products.
- High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment and stability studies.
Case Study on Anticancer Efficacy
A recent study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-c]pyridine exhibited potent activity against breast cancer cells in vitro. The study found that this compound significantly reduced cell viability through apoptosis induction mechanisms.
Case Study on Antimicrobial Activity
In another investigation focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli strains. Results indicated a minimum inhibitory concentration (MIC) value suggesting moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared to ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS 193537-14-3, C₁₅H₂₂N₂O₄S) , a structurally related derivative. Key differences include:
- Substituents: The target compound features a carbamoyl and phenylacetamido group, whereas the analogue has an amino group and a tert-butoxycarbonyl (Boc) protecting group.
- Molecular Weight : The phenylacetamido and carbamoyl groups increase the molecular weight and polarity compared to the Boc-protected analogue.
- Reactivity : The Boc group in the analogue enhances stability during synthesis, while the carbamoyl group in the target compound may increase hydrogen-bonding interactions in biological systems.
Physicochemical Properties
Research Findings and Limitations
- Synthetic Routes : Both compounds are likely synthesized via cyclization of thiophene precursors, but the target compound requires additional steps to introduce the carbamoyl and phenylacetamido groups.
- Biological Data: Limited studies exist on the target compound. Analogous thienopyridines show antimicrobial and anticancer activity, but substituent-specific effects (e.g., phenylacetamido vs. Boc) remain unexplored.
- Safety Profile : The analogue’s safety data sheet (SDS) emphasizes standard laboratory precautions , but the target compound’s reactive groups (e.g., carbamoyl) may necessitate additional handling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
